3-fluoro-2-(oxetan-3-yloxy)pyridine
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Overview
Description
“3-fluoro-2-(oxetan-3-yloxy)pyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also appears to have a fluorine atom and an oxetane group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, fluoropyridines can be synthesized through various methods such as the Balts-Schiemann reaction or Umemoto reaction . Oxetanes can be synthesized through ring-opening reactions of epoxides .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring with a fluorine atom and an oxetane group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electronegative fluorine atom and the strain of the three-membered oxetane ring . Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as the electronegativity of the fluorine atom, the strain of the oxetane ring, and the basicity of the pyridine ring .Mechanism of Action
Target of Action
3-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines have been used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . .
Mode of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various compounds with biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-2-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVLQDXYIOOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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